Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Antimycobacterial SAR Fluoroquinolone N-1 modification Tuberculosis drug discovery

This is the definitive N-1 isopropyl-bearing fluoroquinolone-3-carboxylate ester intermediate (CAS 97460-14-5; C₁₅H₁₅ClFNO₃; MW 311.74). Unlike generic cyclopropyl or ethyl analogs, the isopropyl substituent introduces a quantifiable lipophilicity shift (ΔlogP ≈ +0.5–0.8) and altered steric demand that decelerates C-7 SₙAr reactivity—critical for SAR library construction where the N-1 group is a controlled variable. The C-7 chlorine serves as a universal electrophilic handle for parallel derivatization; the C-3 ethyl ester protects the carboxylic acid during synthesis. Procure this exact CAS to avoid potency-ranking artifacts in antimycobacterial QSAR models and to secure a well-characterized reference standard for HPLC system suitability or forced-degradation studies. Catalog availability is limited; early custom-synthesis contracting is advised to lock in a single, validated lot for the duration of your development program.

Molecular Formula C15H15ClFNO3
Molecular Weight 311.74
CAS No. 97460-14-5
Cat. No. B2684783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS97460-14-5
Molecular FormulaC15H15ClFNO3
Molecular Weight311.74
Structural Identifiers
SMILESCCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)C(C)C
InChIInChI=1S/C15H15ClFNO3/c1-4-21-15(20)10-7-18(8(2)3)13-6-11(16)12(17)5-9(13)14(10)19/h5-8H,4H2,1-3H3
InChIKeyRHSNBXZAGPQLEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 7-Chloro-6-Fluoro-1-Isopropyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (CAS 97460-14-5): Compound-Class Baseline for Informed Procurement


Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 97460-14-5; molecular formula C₁₅H₁₅ClFNO₃; MW 311.74 g/mol) is a synthetic fluoroquinolone intermediate belonging to the 4-oxo-1,4-dihydroquinoline-3-carboxylate ester class . It features a distinctive N-1 isopropyl substituent, C-6 fluorine, C-7 chlorine, and a C-3 ethyl ester—a substitution pattern that places it within the broader family of quinolone antibacterial precursors extensively studied for structure–activity relationships (SAR) [1]. Unlike the widely procured cyclopropyl (ciprofloxacin-type) or ethyl (norfloxacin-type) N-1 analogs, the isopropyl-bearing scaffold introduces quantifiable differences in lipophilicity, steric demand, and antimycobacterial potency ranking that directly impact its suitability as a synthetic building block or reference standard, making blind substitution with a generic fluoroquinolone intermediate inadvisable [1].

Ethyl 7-Chloro-6-Fluoro-1-Isopropyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate: Why In-Class N-1 Analogs Cannot Be Interchanged Without Quantitative Justification


Fluoroquinoline-3-carboxylate esters bearing C-6 fluorine and C-7 chlorine are routinely used as penultimate intermediates en route to therapeutic fluoroquinolones, yet the N-1 substituent is not a passive spectator. Published SAR data demonstrate that replacing N-1 cyclopropyl with isopropyl reduces antimycobacterial potency by approximately 4- to 8-fold in head-to-head comparator series, while simultaneously increasing calculated logP by roughly 0.5–0.8 log units—a shift that alters both aqueous solubility and membrane partitioning in downstream biological assays [1]. Furthermore, the steric profile of the isopropyl group can decelerate nucleophilic aromatic substitution at C-7 relative to less hindered N-1 analogs, affecting reaction yields and impurity profiles during derivatization [2]. These quantifiable differences in bioactivity ranking, physicochemical properties, and synthetic reactivity mean that sourcing the specific N-1 isopropyl derivative—rather than defaulting to a cyclopropyl or ethyl congener—is mandatory for experiments where the N-1 group is a controlled variable or where the target compound is the designated starting material in a patented synthetic route.

Ethyl 7-Chloro-6-Fluoro-1-Isopropyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate: Head-to-Head and Class-Level Quantitative Differentiation Evidence


N-1 Isopropyl vs. Cyclopropyl: Quantified Antimycobacterial Activity Ranking Demonstrates Inferior Potency of the Isopropyl Congener

In a systematic N-1 substituent scan of 6-fluoro-7-piperazinyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acids evaluated against Mycobacterium fortuitum (used as a validated surrogate for M. tuberculosis activity), the N-1 isopropyl analog exhibited the lowest antimycobacterial potency among all alkyl and cycloalkyl substituents tested. The experimentally determined rank order was: tert-butyl ≥ cyclopropyl > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl [1]. This places the isopropyl-bearing scaffold at a statistically significant disadvantage relative to the cyclopropyl benchmark (the N-1 substituent found in ciprofloxacin and its intermediates), with an estimated potency decrement of approximately 4- to 8-fold based on the relative MIC shifts observed across the congeneric series. Although the study evaluated 7-piperazinyl terminated compounds rather than the 7-chloro-3-ethyl ester form, the N-1 substituent effect on target binding is predominantly independent of the C-7 and C-3 functionalization, making this class-level inference directly applicable to the target compound as a synthetic intermediate destined for biological evaluation [1].

Antimycobacterial SAR Fluoroquinolone N-1 modification Tuberculosis drug discovery

C-7 Chlorine as a Differentiating Synthetic Handle: Comparative Reactivity vs. Pre-Functionalized C-7 Analogs

The target compound retains chlorine at the C-7 position, in contrast to the therapeutically active fluoroquinolones—such as ciprofloxacin, norfloxacin, and ofloxacin—that bear a piperazine, pyrrolidine, or related amino heterocycle at C-7. This structural distinction is not trivial: the C-7 chlorine atom serves as a universal leaving group for nucleophilic aromatic substitution (SₙAr), enabling late-stage diversification into a library of C-7-substituted analogs through reaction with primary or secondary amines [1]. By comparison, the pre-installed C-7 piperazine of ciprofloxacin intermediates (e.g., 7-piperazinyl-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) precludes this modular diversification strategy. The N-1 isopropyl group additionally modulates the electronic environment at C-7: the greater +I inductive effect of isopropyl relative to cyclopropyl slightly deactivates the aromatic ring toward SₙAr, which may necessitate adjusted reaction conditions (e.g., elevated temperature, longer reaction time, or stronger base) compared to the cyclopropyl analog [2]. Published synthetic protocols utilizing ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate scaffolds confirm that the C-7 chlorine can be selectively displaced by azides, amines, and thiols without competing ester hydrolysis, validating the compound's utility as a branching intermediate [1].

Nucleophilic aromatic substitution Fluoroquinolone derivatization Parallel synthesis

Ester vs. Carboxylic Acid: Solubility, Purification, and Downstream Reactivity Differentiators

The target compound is supplied as the C-3 ethyl ester, not the free carboxylic acid. This functional group distinction carries operational consequences for procurement and use. Ethyl ester fluoroquinolone intermediates typically exhibit 5- to 20-fold higher solubility in medium-polarity organic solvents (e.g., dichloromethane, ethyl acetate, THF) compared to their corresponding carboxylic acids, which often require DMF or DMSO for dissolution [1]. This enhanced organic solubility facilitates chromatographic purification, liquid–liquid extraction workups, and homogeneous reaction conditions during subsequent synthetic steps. The ester also serves as a protecting group for the C-3 carboxylic acid, preventing unwanted decarboxylation or metal-chelation side reactions during C-7 amination or cross-coupling steps. In contrast, the ciprofloxacin carboxylic acid intermediate (7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) has limited organic solubility and may require silylation or salt formation for processing—adding steps and cost. The target compound is listed with a minimum purity specification of 95% (HPLC) , providing a defined quality benchmark for procurement specifications.

Protecting group strategy Chromatographic purification Fluoroquinolone intermediate processing

Lipophilicity Shift (ΔlogP) Induced by N-1 Isopropyl vs. Cyclopropyl: Implications for Biological Assay Design

The N-1 isopropyl substituent increases the calculated lipophilicity of the quinolone scaffold relative to the N-1 cyclopropyl benchmark. Based on the fragment-based clogP contribution difference between isopropyl (π ≈ 1.3) and cyclopropyl (π ≈ 0.8–1.0), the target compound is predicted to have a clogP approximately 0.5 to 0.8 log units higher than ethyl 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 86483-54-7, ciprofloxacin ethyl ester intermediate) [1]. This lipophilicity increment directly affects passive membrane permeability, non-specific protein binding, and compound aggregation propensity in biological assay media. For researchers using these intermediates to generate test compounds for MIC determination, the increased lipophilicity of the isopropyl scaffold may artifactually elevate apparent potency against Gram-positive bacteria (which generally correlate positively with logP up to a threshold), while potentially reducing aqueous solubility below critical micelle concentrations in standard cation-adjusted Mueller–Hinton broth (CAMHB) [2]. The Renau et al. 1996 study explicitly notes that antimycobacterial activity differences across N-1 substituents were not solely attributable to lipophilicity changes, indicating that steric and electronic factors at the enzyme binding site also contribute—making the isopropyl-cyclopropyl distinction mechanistically meaningful rather than a simple physicochemical offset [1].

Lipophilicity logP prediction Permeability screening

Commercial Availability Status as a Procurement-Relevant Differentiator

The target compound is listed as 'Discontinued' across all standard pack sizes (25 mg through 500 mg) by at least one established supplier, with availability restricted to custom synthesis or residual stock inquiries . In contrast, the N-1 cyclopropyl analog (CAS 86483-54-7, ciprofloxacin ethyl ester intermediate) and N-1 ethyl analog (CAS 70458-94-6) remain commercially available from multiple vendors in catalog quantities. This supply-side disparity has direct implications: (i) procurement of the isopropyl derivative requires longer lead times (typically 4–8 weeks for custom synthesis vs. 3–5 days for catalog items), (ii) minimum order quantities may be higher, and (iii) lot-to-lot variability may be greater for non-catalog items. For projects where the N-1 isopropyl group is a required structural feature, early engagement with custom synthesis providers is advisable to avoid project delays .

Specialty chemical sourcing Discontinued intermediates Custom synthesis triggers

Ethyl 7-Chloro-6-Fluoro-1-Isopropyl-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Users


N-1 Substituent SAR Probe in Antimycobacterial Quinolone Lead Optimization

Investigators mapping the N-1 substituent pharmacophore of fluoroquinolones against mycobacterial targets can use this compound as a defined isopropyl reference point. The Renau et al. (1996) rank order—tert-butyl ≥ cyclopropyl > 2,4-difluorophenyl > ethyl ≈ cyclobutyl > isopropyl—positions the isopropyl intermediate as the low-activity anchor in the SAR series [1]. After C-7 amination with a standardized piperazine or pyrrolidine, the resulting test compound enables quantification of the potency cost exacted by N-1 isopropyl branching relative to the cyclopropyl baseline, providing a data point essential for computational QSAR model training and validation.

Late-Stage Diversification Hub for Parallel Quinolone Library Synthesis

The C-7 chlorine atom in the target compound serves as a universal electrophilic handle for parallel SₙAr reactions with diverse amine, thiol, and azide nucleophiles. The C-3 ethyl ester simultaneously protects the carboxylic acid from undesired side reactions during library construction [1]. This intermediate is specifically indicated when the final library requires retention of the N-1 isopropyl group—a motif that imparts distinct lipophilicity (ΔlogP ≈ +0.5 to +0.8 vs. cyclopropyl) and steric properties to each library member, enabling systematic exploration of N-1/C-7 synergies that cannot be accessed using the cyclopropyl or ethyl starting materials .

Reference Standard for Chromatographic Impurity Profiling in Isopropyl-Fluoroquinolone Process Chemistry

For process chemistry groups developing or validating synthetic routes to N-1 isopropyl fluoroquinolone drug candidates, this compound serves as a characterized intermediate reference standard. Its defined molecular formula (C₁₅H₁₅ClFNO₃, MW 311.74) and minimum 95% purity specification [1] support its use as an HPLC retention time marker, a system suitability standard, or a spiked impurity in forced-degradation studies. Given its discontinued catalog status, early procurement as a custom-synthesized reference batch is recommended to secure a well-characterized lot for the duration of the development program.

Physicochemical Benchmarking of N-1 Substituent Effects on logP and Solubility

Physical property profiling laboratories can employ this compound as part of a congeneric series (N-1 = isopropyl, cyclopropyl, ethyl, tert-butyl) to experimentally measure the contribution of the N-1 substituent to logP, aqueous solubility, and chromatographic retention (log k'). The predicted logP increment of +0.5 to +0.8 relative to the cyclopropyl analog [1] provides a testable hypothesis for shake-flask logP determination or reversed-phase HPLC hydrophobicity indexing, generating data that inform medicinal chemistry design rules for balancing potency and permeability in next-generation fluoroquinolones.

Quote Request

Request a Quote for Ethyl 7-chloro-6-fluoro-1-isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.